7,8,9,10-Tetrahydrophenanthridine

Vue d'ensemble

Description

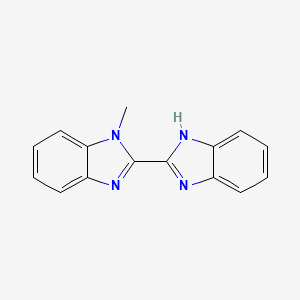

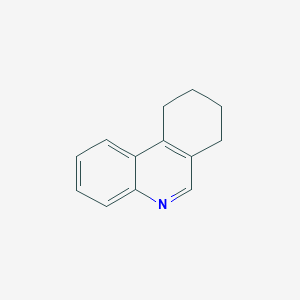

7,8,9,10-Tetrahydrophenanthridine is a nitrogen heterocyclic compound . It is the basis of DNA-binding fluorescent dyes through intercalation .

Synthesis Analysis

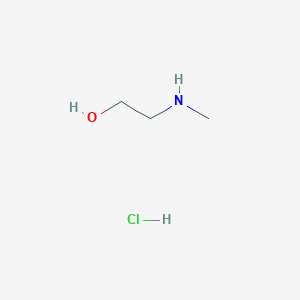

The synthesis of 7,8,9,10-Tetrahydrophenanthridine involves a reaction with cisplatin and AgNO3. The reaction is stirred under protection from light at room temperature. After 16 hours, AgCl precipitate is removed by filtration. The reaction mixture is then concentrated under reduced pressure, and the resulting residue is dissolved in methanol .Molecular Structure Analysis

The molecular formula of 7,8,9,10-Tetrahydrophenanthridine is C13H13N . It contains a total of 30 bonds, including 17 non-H bonds, 12 multiple bonds, 1 double bond, 11 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, and 1 Pyridine .Applications De Recherche Scientifique

Synthesis and Serotoninergic Agonist Potential

7,8,9,10-Tetrahydrophenanthridine derivatives have been synthesized as analogs of known serotoninergic agonists. These compounds, specifically 8-dipropylamino derivatives, have been evaluated for their affinity to the 5-HT 1A receptor subtype, indicating potential applications in neuroscience and pharmacology related to serotonin activity (Castan & Bigg, 1993).

Antitumor Properties

Various derivatives of 7,8,9,10-tetrahydrobenzo[c]phenanthridin have been prepared and analyzed for their cytotoxicity and antitumor properties. These compounds have shown a relationship between their cytotoxicity and topoisomerase poisoning properties, indicating their potential use in cancer research and treatment (Janin, Croisy, Riou, & Bisagni, 1993).

NAD(P)H Model for Biomimetic Asymmetric Hydrogenation

9,10-Dihydrophenanthridine has been identified as a new and easily regenerable model for NAD(P)H in biomimetic asymmetric hydrogenation. This application is significant in biochemical research, particularly in the study of hydrogenation reactions using hydrogen gas as a terminal reductant (Chen et al., 2012).

Potential in Organic Semiconductors

9,10-Dichlorooctafluoroanthracene, a related compound, has been synthesized and established as a synthon for n-type organic semiconductors. This research suggests potential applications of tetrahydrophenanthridine derivatives in the development of efficient electron transport in solid-state devices (Tannaci, Noji, McBee, & Tilley, 2007).

Propriétés

IUPAC Name |

7,8,9,10-tetrahydrophenanthridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-2-6-11-10(5-1)9-14-13-8-4-3-7-12(11)13/h3-4,7-9H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJFULQWWMMHAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=NC3=CC=CC=C23 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397174 | |

| Record name | 7,8,9,10-tetrahydrophenanthridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62833-92-5 | |

| Record name | 7,8,9,10-tetrahydrophenanthridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.